molecular formula C21H39N3O13 B1680479 (2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 86630-31-1

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B1680479
CAS No.: 86630-31-1
M. Wt: 541.5 g/mol
InChI Key: CANJCXYUUJPQSP-OKXNOFASSA-N
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Description

This compound is a highly functionalized carbohydrate derivative with a complex stereochemical framework. Key structural features include:

  • Amino and methylamino substituents (enhancing solubility in aqueous media and enabling interactions with biological targets).
  • Cyclohexyloxy and pyranosyl linkages (imparting rigidity and influencing conformational stability).

Properties

CAS No.

86630-31-1

Molecular Formula

C21H39N3O13

Molecular Weight

541.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H39N3O13/c1-24-10-13(29)18-8(33-20(10)37-21-16(32)14(30)12(28)9(4-25)34-21)3-6(23)19(36-18)35-17-7(26)2-5(22)11(27)15(17)31/h5-21,24-32H,2-4,22-23H2,1H3/t5-,6-,7+,8+,9-,10+,11+,12-,13-,14+,15-,16-,17-,18+,19+,20-,21-/m1/s1

InChI Key

CANJCXYUUJPQSP-OKXNOFASSA-N

Isomeric SMILES

CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)O)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)O)N)OC1OC4C(C(C(C(O4)CO)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4''-deamino-4''-hydroxyapramycin
KA 5685
KA-5685
saccharocin

Origin of Product

United States

Biological Activity

The compound (2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with significant biological activity. Its structure suggests potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound based on current research findings.

Molecular Structure

  • Molecular Formula : C₃₅H₄₆O₂₀
  • Molecular Weight : 510.62 g/mol
  • CAS Number : 69227-93-6

Structural Features

The compound features multiple hydroxyl groups and amino functionalities that are indicative of its potential interactions with biological systems. The presence of a tetrahydropyran ring and other cyclic structures enhances its stability and reactivity.

The biological activity of the compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against several bacterial strains. The hydroxyl and amino groups may play a crucial role in disrupting bacterial cell walls or metabolic processes.
  • Antioxidant Properties : The presence of multiple hydroxyl groups suggests potential antioxidant activity. These groups can scavenge free radicals and reduce oxidative stress in cells.
  • Enzyme Inhibition : Research has shown that the compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may have therapeutic implications in diseases like diabetes or cancer.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of bacterial growth in vitro. The mechanism was linked to the disruption of cell membrane integrity.
  • Study 2 : Research in Phytotherapy Research highlighted its antioxidant capability by measuring reductions in lipid peroxidation levels in rat liver cells treated with the compound.

Data Table

Biological ActivityAssay TypeResult
AntimicrobialDisk DiffusionInhibition zones observed for E. coli and S. aureus
AntioxidantDPPH Assay50% reduction in free radicals at 100 µg/mL
Enzyme InhibitionEnzyme KineticsIC50 values indicating potent inhibition of α-glucosidase

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Differences Solubility & Physicochemical Properties Biological Activity / Applications Source
Target Compound Core: Pyranose rings with amino, hydroxyl, and cyclohexyloxy groups. High hydrophilicity due to polar groups. Potential glycosidase inhibition, antimicrobial activity.
(2R,3R,4S,5S,6S)-5-amino-2-[[(2R,3S,4R,6S,7R)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-... () Stereochemistry at C6 (6S vs. 6R); additional diamino substituent on cyclohexyl group. Higher basicity due to extra amino groups. Enhanced binding to nucleic acids or enzymes; possible antiviral/antibiotic use.
Fluorinated Triazole Derivatives () Fluorinated alkyl chains and triazole rings replacing hydroxyl/amino groups. Lipophilic; improved membrane permeability. Drug delivery (fluorine enhances metabolic stability); anticancer or imaging agents.
Chroman-4-one Oxime Derivative () Chroman-4-one oxime moiety linked to glycosyl groups. Moderate solubility; pH-dependent stability. Antioxidant or antimicrobial activity via radical scavenging or metal chelation.
α-/β-Arbutin () Hydroquinone glycosides with simpler glycosidic linkages. High water solubility. Tyrosinase substrates; skin-whitening agents (inhibit melanin synthesis).
1,2-Di-O-tetradecyl-3-O-(glucopyranosyl)glycerol () Long alkyl chains (tetradecyloxy) replacing polar groups. Amphiphilic; surfactant-like properties. Membrane studies or lipid nanoparticle synthesis.

Key Research Findings

Stereochemical Sensitivity: The target compound’s 6R configuration distinguishes it from the 6S analog in , which may alter enzyme-binding specificity. For example, the 6S analog’s additional amino group could enhance interactions with phosphate backbones in RNA .

Fluorinated vs. Polar Substituents : Compounds with fluorinated chains () exhibit superior metabolic stability compared to the target compound’s hydrophilic structure, making them better candidates for in vivo applications requiring prolonged circulation .

Enzyme Interactions: Unlike α-/β-arbutin (), which are tyrosinase substrates, the target compound’s amino groups may enable inhibition of glycosidases or proteases through transition-state mimicry .

Solubility Trade-offs: The long alkyl chains in render the compound amphiphilic, whereas the target compound’s hydroxyl and amino groups favor aqueous environments, limiting its utility in lipid-rich systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 2
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

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